N,N-ビス(3-アミノプロピル)メチルアミン

概要

説明

N,N-Bis(3-aminopropyl)methylamine: is an organic compound with the molecular formula C7H19N3. It is a colorless to almost colorless liquid with an amine-like odor. This compound is completely miscible in water and has a variety of applications in different fields, including chemistry, biology, medicine, and industry .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : 147.26 g/mol

BAPMA is characterized by its amino groups that enable it to participate in various chemical reactions, making it an effective building block in polymer synthesis and other applications.

Polymer Chemistry

BAPMA serves as a crucial component in the synthesis of polyurethanes and epoxy resins. Its structure allows for the formation of cross-linked networks that enhance the mechanical properties and thermal stability of polymers. Notably, BAPMA is utilized as a curing agent for epoxy resins, providing toughness and chemical resistance essential for industrial applications .

Biological Applications

Research has indicated that BAPMA exhibits potential anticancer properties. It has been investigated for its role in synthesizing bis-naphthalimide derivatives, which are known for their therapeutic effects against cancer cells . Additionally, BAPMA's cationic nature allows it to stabilize polyurethane dispersions used in biological research, enhancing their efficacy as drug delivery systems .

Environmental Chemistry

BAPMA functions as a chelating agent and corrosion inhibitor in water treatment processes. Its ability to bind metal ions makes it valuable in mitigating metal contamination in aquatic environments . Furthermore, studies are exploring its use in developing new chelating agents for metal extraction and remediation applications .

Commercial Applications

BAPMA's commercial significance is underscored by its use in various industries:

- Adhesives and Coatings : It is widely employed in producing coatings for electronic devices and adhesives due to its strong bonding capabilities .

- Textiles and Personal Care Products : The compound's ability to interact with metal ions makes it suitable for applications in textiles and personal care formulations .

- Agrochemicals : BAPMA is involved in synthesizing agrochemicals, contributing to agricultural productivity through improved formulations .

Case Study 1: Anticancer Drug Development

A study focused on the synthesis of bis-naphthalimide derivatives using BAPMA demonstrated significant cytotoxicity against various cancer cell lines. This research highlights BAPMA's potential as a scaffold for developing novel anticancer agents, paving the way for future clinical applications .

Case Study 2: Polymer Curing Agent

In industrial settings, BAPMA has been tested as a curing agent for epoxy resins used in carbon fiber reinforced composites. The resulting materials exhibited enhanced mechanical properties and durability, making them suitable for high-performance applications in aerospace and automotive industries .

Future Research Directions

The versatility of N,N-Bis(3-aminopropyl)methylamine suggests several avenues for future research:

- Enhanced Drug Delivery Systems : Investigating BAPMA-based carriers for targeted drug delivery could lead to more effective treatments with reduced side effects.

- Advanced Polymer Applications : Exploring BAPMA's role in creating novel polymeric materials with tailored properties could expand its industrial applications.

- Environmental Remediation Technologies : Further studies on BAPMA's chelating abilities may yield new methods for addressing heavy metal contamination in soil and water.

作用機序

Target of Action

N,N-Bis(3-aminopropyl)methylamine, also known as BAPMA, is a versatile building block for intermediate applications . It is primarily used in the synthesis of agrochemicals and industrial goods . It is also a potential building block for polyurethanes and a cross-linker for epoxy resins .

Mode of Action

BAPMA interacts with its targets to form complex structures. For instance, it can be used to prepare cationic stabilized polyurethane dispersions . It is also used in the synthesis of dicamba-tolerant crops .

Biochemical Pathways

It is known that bapma plays a crucial role in the synthesis of various compounds, particularly in agrochemicals and industrial goods .

Pharmacokinetics

It is known to be combustible when exposed to heat or flame . It is also completely miscible in water, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of BAPMA’s action depend on its application. For instance, in the synthesis of agrochemicals, it contributes to the effectiveness of the resulting products . In the context of epoxy resins, it acts as a cross-linker, enhancing the properties of the resin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BAPMA. For instance, it is combustible when exposed to heat or flame, indicating that high temperatures can affect its stability . Its miscibility in water suggests that it can be distributed in aqueous environments .

準備方法

Synthetic Routes and Reaction Conditions: N,N-Bis(3-aminopropyl)methylamine can be synthesized through several methods. One common method involves the reaction of N-methyl-1,3-propanediamine with acrylonitrile, followed by hydrogenation. The reaction conditions typically include the use of a catalyst such as palladium on carbon and hydrogen gas under pressure .

Industrial Production Methods: In industrial settings, the production of N,N-Bis(3-aminopropyl)methylamine often involves the use of low-cost raw materials such as dimethylamine and 1,3-dichloropropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .

化学反応の分析

Types of Reactions: N,N-Bis(3-aminopropyl)methylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines.

類似化合物との比較

N,N-Bis(3-aminopropyl)amine: Similar structure but lacks the methyl group on the nitrogen atom.

N,N-Bis(2-aminoethyl)methylamine: Similar structure but with ethyl groups instead of propyl groups.

N,N-Bis(3-aminopropyl)ethylamine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: N,N-Bis(3-aminopropyl)methylamine is unique due to its specific combination of functional groups, which allows it to act as an effective cross-linker in polymer chemistry and as a potential anticancer agent in biological research. Its ability to form stable complexes with DNA and its versatility in various chemical reactions make it a valuable compound in multiple fields .

生物活性

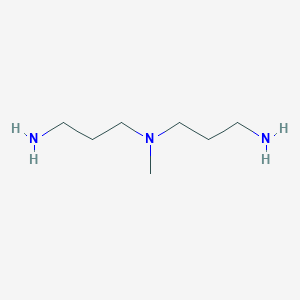

N,N-Bis(3-aminopropyl)methylamine (BAPMA) is a tertiary amine with significant biological activity due to its multiple amine groups, which enable it to interact with various biological macromolecules. This compound, with the chemical formula C₇H₁₉N₃ and CAS number 105-83-9, has been studied for its potential applications in fields such as medicinal chemistry, polymer synthesis, and biochemistry.

BAPMA consists of a central methylamine group bonded to two 3-aminopropyl chains. Its structure contributes to its high reactivity and versatility in organic synthesis. The presence of multiple positively charged amine groups allows BAPMA to act as a cationic electrolyte, making it relevant for research in areas like battery development and electrochemical studies.

Interaction with Biological Macromolecules

BAPMA exhibits significant interactions with proteins and nucleic acids, which are critical for its biological activity. Research indicates that BAPMA can form stable complexes with metal ions, enhancing its potential as a therapeutic agent. For example, studies have shown that BAPMA derivatives can bind to human serum albumin (HSA), affecting drug delivery and bioavailability .

Toxicological Profile

Despite its potential applications, BAPMA is classified as a toxic and corrosive compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation. The LD50 values indicate high toxicity: approximately 1540 µL/kg for oral exposure in rats and 140 µL/kg for dermal exposure in rabbits . These properties necessitate careful handling and protective measures when working with this compound.

Polymer Synthesis

BAPMA serves as a valuable building block for the synthesis of various polymers. It can be utilized as a cross-linking agent or chain extender, contributing to the production of materials with enhanced mechanical properties, such as improved strength and flexibility.

Disinfectant Formulations

Research has also explored the use of BAPMA in disinfectant formulations due to its microbicidal activity. For instance, derivatives like N,N-bis(3-aminopropyl)octylamine have demonstrated effectiveness against various microorganisms, including mycobacteria. These formulations are particularly useful in industries requiring stringent hygiene standards .

Study on Metal Complexes

A significant study focused on the synthesis of supramolecular complexes involving BAPMA and transition metals like copper(II) and nickel(II). The results indicated that these complexes exhibit interesting magnetic properties and biological activity. Binding studies revealed that the complexes could interact with DNA and HSA, suggesting their potential as drug delivery systems or therapeutic agents .

Comparative Analysis of Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Bis(3-aminopropyl)amine | C₆H₁₈N₂ | Lacks methyl group; used in similar applications |

| Tris(2-aminoethyl)amine | C₉H₂₄N₄ | Contains three aminoethyl groups; chelating agent |

| N-Methyl-1,3-propanediamine | C₅H₁₈N₂ | Simpler structure; less reactive than BAPMA |

BAPMA is unique due to its combination of two 3-aminopropyl groups and a methyl group, providing enhanced reactivity compared to similar compounds.

特性

IUPAC Name |

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBPCQSCMCEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044510 | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

105-83-9, 11071-12-8 | |

| Record name | Bis(3-aminopropyl)methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(3-aminopropyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-methyldipropylenetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(3-AMINOPROPYL)METHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZM34D74O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。